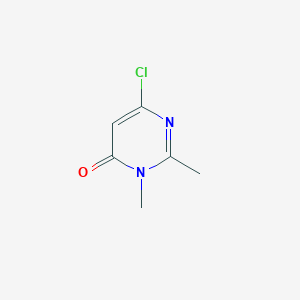

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one

Description

Significance of the Pyrimidinone Scaffold in Heterocyclic Chemistry and Bioactive Molecules

The pyrimidine (B1678525) scaffold is a fundamental building block in numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin, and various synthetic drugs. researchgate.netresearchgate.net This versatile structure allows for extensive chemical modifications, making it a privileged scaffold in medicinal chemistry. mdpi.com Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, analgesic, and antihypertensive activities. nih.govtandfonline.comijpsr.com

The significance of the pyrimidinone core lies in its ability to serve as a versatile precursor for synthesizing a wide array of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are also known for their biological activities. nih.govnih.gov Researchers continually explore pyrimidine derivatives for new therapeutic applications, focusing on developing agents for cancer, infectious diseases, and metabolic disorders. gsconlinepress.comcore.ac.uk The adaptability of the pyrimidine ring for chemical modification allows chemists to design new molecules with specific biological targets. mdpi.comtandfonline.com

Rationale for Investigating 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one as a Core Structure

The specific compound, this compound, is a valuable intermediate in organic synthesis. The chlorine atom at the 6-position is a reactive site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the creation of diverse libraries of pyrimidinone derivatives.

This compound serves as a key starting material for synthesizing more complex molecules. For instance, chloro-substituted pyrimidines are frequently used in cross-coupling reactions, like the Suzuki reaction, to form new carbon-carbon bonds. researchgate.netresearchgate.net This enables the development of novel compounds that can be screened for a wide range of biological activities. The methyl groups at the 2 and 3 positions also influence the molecule's electronic properties and steric hindrance, which can be fine-tuned in derivative synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H7ClN2O |

| Molar Mass | 158.59 g/mol |

| CAS Number | 14745-42-7 |

| Appearance | Solid |

Scope and Research Trajectories for Advanced Studies on this compound Derivatives

Future research involving this compound is directed towards the synthesis and evaluation of novel derivatives with potential therapeutic applications. The reactivity of the chloro-substituent is a key feature that will continue to be exploited in the synthesis of new chemical entities.

Key research trajectories include:

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

6-chloro-2,3-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(10)9(4)2/h3H,1-2H3 |

InChI Key |

DWEHSUJQLWRLLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=O)N1C)Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 6 Chloro 2,3 Dimethylpyrimidin 4 3h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to confirm the chemical environment of each atom and the connectivity between them.

One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the structural framework of 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one. The expected chemical shifts are influenced by the electronic effects of the pyrimidinone core, the electronegative chlorine atom, the carbonyl group, and the methyl substituents.

In the ¹H NMR spectrum, three distinct singlet signals are anticipated. The proton of the C5 carbon is expected to appear as a singlet in the aromatic region, while the two methyl groups (at the C2 and N3 positions) will also present as singlets, with their precise chemical shifts determined by their local electronic environments.

The ¹³C NMR spectrum is expected to show six unique carbon signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C4) will be the most deshielded, appearing significantly downfield. The carbons of the pyrimidine (B1678525) ring (C2, C5, and C6) will resonate in the aromatic region, with their shifts influenced by their respective substituents. The two methyl carbons will appear in the upfield region. For instance, in a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the methyl carbon signal appears at 34.4 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C2-CH₃ | ~2.4 - 2.6 | ~15 - 25 | Attached to an sp² carbon in a heterocyclic ring. |

| N3-CH₃ | ~3.3 - 3.5 | ~30 - 40 | Attached to a nitrogen atom within the pyrimidinone ring. |

| C5-H | ~6.5 - 7.0 | ~110 - 120 | Olefinic proton on the pyrimidine ring, adjacent to the chloro-substituted carbon. |

| C2 | - | ~150 - 160 | sp² carbon attached to a nitrogen and a methyl group. |

| C4 | - | ~160 - 170 | Carbonyl carbon, highly deshielded. |

| C5 | - | ~110 - 120 | Olefinic carbon adjacent to the C6-Cl. |

Note: Predicted values are based on standard chemical shift ranges and data from analogous pyrimidine structures. mdpi.comorganicchemistrydata.orgrsc.org

Two-dimensional NMR techniques are employed to establish through-bond and through-space correlations, providing definitive structural proof.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, no cross-peaks are expected as all proton signals are anticipated to be singlets with no vicinal or geminal proton neighbors.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at ~2.5 ppm to the C2-CH₃ carbon and the signal at ~3.4 ppm to the N3-CH₃ carbon.

The protons of the C2-CH₃ group showing a cross-peak to the C2 carbon.

The protons of the N3-CH₃ group showing correlations to the C2 and C4 carbons.

The C5 proton showing correlations to the C4 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, a NOESY spectrum would be expected to show a cross-peak between the protons of the C2-methyl group and the N3-methyl group, confirming their spatial proximity around the N3-C2 bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring, C-H stretching and bending from the methyl groups, and a characteristic C-Cl stretching vibration in the lower wavenumber region. researchgate.netnih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (methyl) | 2950 - 3050 | Medium |

| C=O Stretch (amide) | 1670 - 1710 | Strong |

| C=N / C=C Stretch (ring) | 1550 - 1650 | Medium-Strong |

| C-H Bend (methyl) | 1370 - 1460 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Predicted values are based on standard FT-IR correlation tables and data for similar heterocyclic systems. nih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. creative-proteomics.commdpi.comnih.gov For this compound (molecular formula C₆H₇ClN₂O), HRMS can confirm this composition by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third that of the M⁺ peak (due to the ³⁵Cl isotope). researchgate.netiosrjournals.org

Table 3: Calculated Exact Masses for the Molecular Ion of C₆H₇ClN₂O

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| M⁺ | C₆H₇³⁵ClN₂O | 174.02469 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While specific crystallographic data for this compound is not available, analysis of the closely related derivative, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione , offers significant insight into the expected solid-state architecture of such compounds. nih.govnih.govresearchgate.net

This technique reveals bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice and interact through forces like hydrogen bonding and π–π stacking. nih.govresearchgate.net In the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, molecules form inversion-related dimers through N-H···O hydrogen bonds, which are then connected into chains. nih.govnih.gov

The foundational data from an X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry elements within the crystal). researchgate.netmdpi.com

For the derivative 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione , the crystal system was determined to be monoclinic with the space group P2₁/c. nih.gov

Table 4: Crystallographic Data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.2244 (4) Å |

| b | 6.8288 (3) Å |

| c | 11.6641 (5) Å |

| α | 90° |

| β | 104.577 (2)° |

| γ | 90° |

| Volume (V) | 865.26 (6) ų |

Data sourced from Acta Crystallographica Section E. nih.gov This information is crucial for solving the complete crystal structure and understanding the packing efficiency and intermolecular interactions within the solid state.

Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: Classical hydrogen bonds, which typically involve a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, are not expected to be the primary interaction for this compound in its crystalline state, as it lacks conventional hydrogen bond donors (e.g., N-H or O-H groups). However, weaker C—H⋯O and C—H⋯N interactions are plausible and have been observed in the crystal structures of similar heterocyclic compounds. The carbonyl oxygen at the 4-position and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the formation of stable, three-dimensional supramolecular networks. For instance, studies on related compounds like 6-amino-1,3-dimethyluracil (B104193) have shown extensive N-H...O=C hydrogen bonding networks. researchgate.net Similarly, C—H⋯O interactions are known to connect molecules into sheets in other chloro-substituted cyclic compounds. nih.gov

π-π Stacking: The pyrimidine ring in this compound is an electron-deficient aromatic system, which makes it capable of engaging in π-π stacking interactions. nih.gov These non-covalent interactions are crucial in the packing of aromatic and heteroaromatic molecules in crystals. In derivatives of pyrimidine, slipped aromatic π–π stacking between centrosymmetrically related pairs of pyrimidine rings has been observed. nih.govresearchgate.net This type of interaction typically involves an offset, face-to-face arrangement of the rings, maximizing attractive forces while minimizing repulsion. The centroid-to-centroid distance in such stacked systems is a critical parameter, often found to be in the range of 3.3 to 3.8 Å. nih.gov The presence of substituents on the pyrimidine ring, such as the chloro and methyl groups, can modulate the electronic nature of the ring and influence the geometry and strength of these π-π stacking interactions. mdpi.com The interplay between these stacking forces and potential weak hydrogen bonds ultimately defines the specific polymorphic form the crystal adopts.

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the amount of carbon, hydrogen, and other elements present. In this process, a sample of the compound is combusted in an excess of oxygen, converting the carbon into carbon dioxide (CO₂) and the hydrogen into water (H₂O). The masses of the resulting CO₂ and H₂O are precisely measured, from which the mass percentages of carbon and hydrogen in the original sample can be calculated. ucalgary.ca For heteroatoms like nitrogen and chlorine, specific analytical methods are employed to determine their percentages.

For this compound, which has a known molecular formula of C₅H₅ClN₂O, the theoretical elemental composition can be calculated based on its molecular weight (144.56 g/mol ). calpaclab.com This theoretical data serves as a benchmark for comparing experimental results from combustion analysis to confirm the purity and identity of a synthesized sample.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 41.55 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.49 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.53 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.38 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.07 |

| Total | 144.561 | 100.00 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 2,3 Dimethylpyrimidin 4 3h One Analogues

Systematic Investigation of Structural Modifications and Their Biological Impact

Systematic modifications of the pyrimidinone core are fundamental to understanding its biological activity. Research on various pyrimidinone derivatives has demonstrated that substitutions at key positions significantly impact efficacy. For the 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one scaffold, modifications can be envisioned at the C2, C5, and C6 positions, as well as on the N3-methyl group.

Modifications at the C6 Position: The chlorine atom at the C6 position is a crucial functional group. In many heterocyclic scaffolds, halogen substituents like chlorine, bromine, and fluorine play a critical role in biological activity and can improve bioavailability. nih.gov Substitution of the C6-chloro group can lead to profound changes in activity. For instance, in a series of 6-chloro-4-(2-chlorophenyl) quinolin-2(1H)-one derivatives, modifications at this position were explored to establish SAR for anti-hepatitis B virus activity. documentsdelivered.com Replacing the chlorine with other groups (e.g., amines, alkoxy groups, or different halogens) can modulate the electronic nature and steric profile of the molecule, thereby affecting its interaction with target proteins. Studies on styrylquinolines have shown that substituting a fluorine atom with a chlorine atom at the C6 position can enhance antiplasmodial activity. nih.gov

Modifications at the C2 and N3 Positions: The methyl groups at the C2 and N3 positions of the core scaffold also present opportunities for modification. In studies of 5-phenylpyrazolopyrimidinones, introducing methyl groups at different nitrogen atoms was an initial step to explore the chemical space and understand the SAR. acs.org It was found that methylation at one nitrogen position led to the highest antitrypanosomal activity, while methylation at other positions resulted in a significant decrease in potency. acs.org This highlights that even minor changes like the position of a methyl group can drastically alter the biological profile.

Modifications at the C5 Position: The C5 position is another key site for substitution. In the development of pyrimidine-based kinase inhibitors, modifications at the C5-position, which is situated near the gatekeeper residue of the kinase binding pocket, were used to impart improved kinome-wide selectivity. acs.org Introducing substituents at this position can influence the molecule's orientation within a binding site and create new interactions. For example, replacing a C5-chloro substituent with a methyl group retained activity in a series of furano[2,3-d]pyrimidine amides, whereas deletion of the chlorine resulted in a significant drop in potency. nih.gov

The table below illustrates how systematic modifications on related pyrimidinone scaffolds affect biological activity, providing a model for potential changes to the this compound core.

| Scaffold | Position of Modification | Substituent | Biological Activity Impact | Reference |

| Pyrazolopyrimidinone | N-positions (R1, R2, R3) | Methyl | Position-dependent; R2-methylation increased activity >100-fold, while R1/R3 decreased it. | acs.org |

| Aminopyrimidine | C5-position | Various side chains | Improved kinome-wide selectivity for kinase inhibition. | acs.org |

| Thieno[2,3-d]pyrimidine (B153573) | C5-position | Deletion of -Cl | Significant drop in Notum inhibition activity. | nih.gov |

| Thieno[2,3-d]pyrimidine | C5-position | -Cl to -Me | Retained Notum inhibition activity. | nih.gov |

| Styrylquinoline | C6-position | -F to -Cl | Enhanced antiplasmodial activity. | nih.gov |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyrimidinone-based compounds, several key pharmacophoric elements have been identified that are likely relevant to the this compound scaffold.

A general anticonvulsant pharmacophore model, for example, includes four key binding sites:

An aryl hydrophobic binding site, often with a halogen substituent. ptfarm.pl

A hydrogen bonding domain (HBD). ptfarm.pl

An electron donor group. ptfarm.pl

Another hydrophobic site that controls pharmacokinetic properties. ptfarm.pl

Applying this to the this compound scaffold, the following elements can be proposed:

Hydrophobic/Aromatic Site: While the core scaffold lacks a large aryl group, this feature is often introduced as a substituent in active analogues. For instance, in many kinase inhibitors, aryl groups are attached at positions C2, C4, or C6. acs.org

Hydrogen Bond Acceptors: The carbonyl oxygen at the C4 position and the nitrogen atoms within the pyrimidine (B1678525) ring are potent hydrogen bond acceptors. These are critical for anchoring the molecule within a target's binding site. researchgate.net

Electron Donor System: The nitrogen atoms of the pyrimidine ring act as an electron donor system, which is considered vital for certain biological activities like anticonvulsant effects. ptfarm.pl

Halogen Atom: The chlorine atom at the C6 position can participate in halogen bonding or act as a hydrophobic feature, contributing to binding affinity and selectivity. nih.govnih.gov

In the context of kinase inhibition, the pyrimidine core itself often serves as a hinge-binding motif. acs.org The N1 and N3 atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region. Substituents around this core are then oriented into specific pockets (e.g., a hydrophobic pocket near the gatekeeper residue), and their properties dictate the compound's potency and selectivity. acs.org

Correlation of Substituent Electronic and Steric Effects with Biological Efficacy and Selectivity

The biological efficacy of pyrimidinone analogues is strongly correlated with the electronic and steric properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies help to model these correlations. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the reactivity and binding affinity of the pyrimidinone core.

In one study on thienopyrimidine derivatives, the presence of an electron-withdrawing group on an attached aryl ring tended to decrease anticancer activity. mdpi.com

Conversely, for a series of pyrimidine derivatives acting as bone anabolic agents, an electron-rich environment in one attached ring and a relatively electron-poor (halogen-substituted) environment in another were found to be beneficial for activity. nih.gov

For styrylquinoline analogues, moving an electron-withdrawing nitro group from the para position to the ortho or meta position on a side chain led to decreased antiplasmodial activity, demonstrating the importance of substituent placement. nih.gov

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the target's binding pocket.

In the development of aminopyrimidine kinase inhibitors, an ortho-methyl group on a pyrazole (B372694) substituent at the C2-position contributed to a narrower and more selective inhibition profile compared to other side chains. acs.org

In a series of 1,2,4-triazine (B1199460) antagonists, substitution of aryl rings with increasingly larger halides (F to Cl to Br) led to a decrease in activity, suggesting a sterically constrained binding pocket. nih.gov

A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs identified several key molecular descriptors that correlate with antimalarial activity, including properties related to hydrophobicity (SlogP) and surface area (vsurf), which are influenced by both electronic and steric factors. mdpi.com

The following table summarizes the observed effects of substituent properties on the activity of pyrimidinone-related scaffolds.

| Substituent Property | Modification Example | Observed Effect on Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Electronic (Withdrawing) | Addition of a nitro group to an aryl side chain. | Position-dependent; para-position was optimal for antiplasmodial activity. | nih.gov | | Electronic (Withdrawing) | Electron-withdrawing group on aryl ring. | Decreased anticancer activity in thienopyrimidines. | mdpi.com | | Steric (Size) | Increasing halide size (F < Cl < Br) on aryl ring. | Decreased GPR84 antagonist activity. | nih.gov | | Steric (Position) | ortho-methyl group on a pyrazole substituent. | Enhanced kinase inhibition selectivity. | acs.org |

Development of Design Principles for Lead Optimization and Compound Library Generation

Lead optimization is a multi-property process aimed at improving the efficacy, selectivity, and pharmacokinetic (ADMET) properties of a hit compound. vichemchemie.com Based on SAR and SPR studies of pyrimidinone scaffolds, several design principles have emerged for lead optimization and the generation of focused compound libraries.

Scaffold Hopping and Core Modification: If the core scaffold has liabilities, scaffold hopping to a related but distinct heterocyclic system can be employed. For example, researchers investigating Notum inhibitors explored replacing a thieno[2,3-d]pyrimidine core with more polar pyrrolopyrimidine or furano[2,3-d]pyrimidine systems to improve properties. nih.gov

Systematic Exploration of Substituent Space: A common strategy involves the systematic modification of substituents at key positions identified through initial SAR studies. This can involve:

Methyl Scans: Adding methyl groups at various positions to probe for beneficial steric interactions, as was done for a 5-phenylpyrazolopyrimidinone hit. acs.org

Halogen Scans: Introducing different halogens (e.g., F, Cl, Br) to modulate electronic properties and explore potential halogen bonds. nih.govnih.gov

Side Chain "Mixing and Matching": Combining favorable side chains from different positions of parent compounds to create new analogues with potentially improved selectivity, a strategy used successfully for aminopyrimidine kinase inhibitors. acs.org

Structure-Guided and Computer-Aided Design: Modern lead optimization heavily relies on computational methods. nih.gov Techniques like molecular docking can predict how analogues will bind to a target, helping to prioritize which compounds to synthesize. nih.gov Free energy perturbation (FEP) calculations can more accurately predict changes in binding affinity resulting from small molecular modifications, guiding the optimization of specific substituents. nih.gov

Focused Library Generation: Once key pharmacophoric elements and favorable substituent patterns are identified, focused libraries of compounds are synthesized to thoroughly explore the SAR around a promising lead. rsc.org For the this compound scaffold, a library could be generated by varying substituents at the C2, C5, and C6 positions using diverse building blocks to optimize target potency and selectivity while maintaining favorable physicochemical properties. mdpi.com

By applying these principles, medicinal chemists can rationally design and evolve initial hits based on the pyrimidinone scaffold into clinical candidates with improved therapeutic profiles. vichemchemie.com

Computational and Theoretical Chemistry Applications to 6 Chloro 2,3 Dimethylpyrimidin 4 3h One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one, molecular docking can be used to predict how it binds to the active site of a specific protein target. The process involves generating multiple possible binding poses and scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The score is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov

In studies on other pyrimidine (B1678525) derivatives, docking has been used to evaluate their potential as inhibitors for various enzymes. For example, some derivatives have been docked against the main protease of SARS-CoV-2 (PDB ID: 6LU7) and human cyclin-dependent kinase 2 (PDB ID: 1HCK), showing promising binding affinities. nih.govnih.gov

Table 2: Example Docking Results for Pyrimidine Derivatives Against SARS-CoV-2 Main Protease (3CLpro)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Number of H-Bonds |

|---|---|---|---|

| Derivative 6 | -8.12 | 1.11 | 3 |

| Derivative 7 | -7.83 | 1.83 | 2 |

| Remdesivir (Control) | -6.41 | 19.91 | N/A |

*Data from a study on 2-amino-4-chloro-pyrimidine derivatives, illustrating the type of data generated from docking studies. nih.gov

A critical output of molecular docking is the detailed visualization of the ligand-receptor complex, which allows for the identification of specific amino acid residues in the protein's active site that are key to the binding interaction.

Analysis of docking results for pyrimidine derivatives has revealed the importance of specific interactions:

Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. For example, in a study of pyrimidine derivatives targeting the SARS-CoV-2 main protease, the amino acids Phe140 and Asn142 were identified as being critically involved in hydrogen bond formation. nih.gov

Hydrophobic and Other Interactions: Non-polar interactions also play a significant role in binding affinity. Residues such as His41, Met49, Tyr54, Leu141, His163, Met165, and Glu166 have been shown to participate in hydrophobic, pi-sulfur, or pi-alkyl interactions with pyrimidine-based ligands. nih.gov

By applying these docking protocols to this compound, researchers can generate hypotheses about its potential biological targets and the specific amino acid interactions that govern its binding, thereby guiding the design of more potent and selective derivatives.

Based on a comprehensive and targeted search for scientific literature, it has been determined that there are no specific research articles or publicly available data that address the computational and theoretical chemistry applications for the compound “this compound” as required by the provided outline.

Extensive searches were conducted to find information on:

Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Dynamics (MD) simulations.

Theoretical studies of intermolecular interactions.

These searches, however, did not yield any studies focusing on "this compound" for these specific applications. While general information exists for related pyrimidine or pyrimidinone derivatives, the strict constraint to focus solely on "this compound" cannot be met with scientifically accurate and verifiable information.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data for this specific compound does not appear to be available in the public domain. To create the article would require speculation or generalization from other compounds, which would violate the core instructions of focusing solely on the requested topic and maintaining scientific accuracy.

Theoretical Studies of Intermolecular Interactions

Analysis of Hydrogen Bonding Patterns and Strengths

No specific computational studies analyzing the hydrogen bonding patterns and strengths of this compound were found in the available scientific literature. A theoretical analysis would typically involve identifying potential hydrogen bond donors and acceptors within the molecule's structure. For this compound, the primary hydrogen bond acceptor is the carbonyl oxygen (C=O) at position 4, and to a lesser extent, the nitrogen atom at position 1 and the chlorine atom. The molecule lacks conventional hydrogen bond donors. In dimeric or aggregated states, intermolecular hydrogen bonds could potentially form between the methyl hydrogens and the carbonyl oxygen (C-H···O), but these are generally weak interactions. nih.gov A quantitative analysis of bond strengths, energies, and geometries would require dedicated quantum chemical calculations, which have not been published.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 6 Chloro 2,3 Dimethylpyrimidin 4 3h One Analogues Preclinical/in Vitro Focus

Antimicrobial Activity Profiling

Analogues of 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one have demonstrated significant antimicrobial properties, with studies exploring their efficacy against a wide range of pathogenic bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Pyrimidine (B1678525) derivatives have been a focus of research for their antibacterial potential. nih.govekb.egresearchgate.netias.ac.inresearchgate.net A series of novel pyrimidin-2-ol/thiol/amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several bacterial strains. nih.gov The tube dilution method was used to determine the minimum inhibitory concentration (MIC) of these compounds. nih.gov

The antibacterial screening of newly synthesized pyrimidine derivatives has shown that these compounds exhibit varied levels of activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown promising activity when compared to standard drugs like ciprofloxacin. ias.ac.in The structural features of these molecules, such as the presence of specific substituent groups, play a crucial role in their antibacterial efficacy. nih.gov

Research into fused polyheterocyclic derivatives has also revealed activity against Gram-negative bacteria, which is noteworthy as these bacteria are often more resistant to antibiotics. nih.gov The polarity of these compounds appears to be a key factor in their ability to permeate the bacterial cell wall of Gram-negative organisms. nih.gov

Interactive Data Table: Antibacterial Activity of Pyrimidine Analogues

| Compound/Analogue | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Reference |

|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine derivatives | Significant activity observed against S. aureus and B. subtilis. nih.gov | Potent activity displayed against E. coli and S. enterica. nih.gov | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-yl substituted pyrimidin-2(1H)-one | Promising activity compared to ciprofloxacin. ias.ac.in | Moderate inhibition observed. ias.ac.in | ias.ac.in |

| 5-mercapto-4H-1,2,4-triazol-3-yl substituted pyrimidin-2(1H)-one | Higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in | Effective against P. aeruginosa and E. coli. ias.ac.in | ias.ac.in |

Antifungal Activity Against Pathogenic Fungi and Yeasts

The antifungal properties of pyrimidine derivatives have been extensively studied, with many compounds showing potent activity against a variety of plant and human pathogenic fungi. frontiersin.orgnih.govasm.orgnih.govresearchgate.netnih.govjocpr.com The "poisoned food technique" is a common in vitro method used to evaluate the fungicidal activities of these compounds. nih.govresearchgate.net

Several studies have reported the synthesis of novel pyrimidine derivatives and their subsequent screening against a panel of phytopathogenic fungi. nih.govresearchgate.net The results often indicate that many of the synthesized compounds possess significant fungicidal activities, with some even outperforming commercial fungicides. nih.gov For example, a series of pyrimidine derivatives containing an amide moiety showed good to excellent inhibition rates against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org

A high-throughput screen against Aspergillus fumigatus, a common pathogenic mold, identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity. asm.orgnih.gov This scaffold demonstrated activity against other difficult-to-treat molds as well. asm.orgnih.gov The proposed mechanism of action for this class of compounds involves the disruption of endoplasmic reticulum (ER) function. asm.orgnih.gov

Antiviral Efficacy and Mechanisms of Action

Pyrimidine derivatives have been identified as a promising class of antiviral agents, with activity against a wide range of viruses. mdpi.comnih.govyoutube.comacs.org These compounds can interfere with viral replication by acting as nucleoside analogues, thereby inhibiting the synthesis of viral DNA or RNA. youtube.com

A variety of pyrimidine molecules have been developed and tested for their antiviral activity against viruses such as influenza virus, respiratory syncytial virus, and human immunodeficiency virus (HIV). nih.gov The cytotoxicity of these derivatives is a critical aspect of their evaluation to ensure selectivity and safety. nih.gov

Recent research has also focused on the synthesis of novel pyrimidine thioglycosides as potential antiviral agents against SARS-CoV-2 and avian influenza H5N1 viruses. acs.org These studies have shown that the structural modifications of the pyrimidine core can significantly impact the antiviral potency of the compounds. acs.org

Antitumor and Anticancer Biological Evaluation

The potential of pyrimidine analogues as anticancer agents has been a significant area of investigation, with numerous studies focusing on their cytotoxic effects and mechanisms of action in various cancer cell lines. nih.govjapsonline.comijrpr.comresearchgate.netmdpi.comsciensage.infonih.govnih.govrsc.orgmdpi.comjrasb.commdpi.com

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A multitude of pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a diverse panel of human cancer cell lines, including those from colon, prostate, breast, and lung cancers. nih.govjapsonline.comresearchgate.netmdpi.com The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds. nih.gov

For example, a series of pyrimidine derivatives containing aryl urea (B33335) moieties was evaluated against colon and prostate cancer cell lines, with some compounds exhibiting high cytotoxic activity. nih.gov Similarly, novel functionalized pyrimidine, thioxopyrimidine, and iminopyrimidine derivatives have shown significant activity against hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma cell lines. japsonline.comresearchgate.net

The antiproliferative activity of these compounds is often structure-dependent, with specific substitutions on the pyrimidine ring leading to enhanced potency. For instance, trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been shown to be active against various cancer cell lines. mdpi.com

Interactive Data Table: In Vitro Cytotoxicity of Pyrimidine Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrimidine with aryl urea moiety (Compound 4b) | SW480 (Colon) | 11.08 µM | nih.gov |

| Thiazolopyrimidine derivative (Compound 7c) | PC-3 (Prostate) | High activity | japsonline.comresearchgate.net |

| Thiazolopyrimidine derivative (Compound 8a) | PC-3 (Prostate) | High activity | japsonline.comresearchgate.net |

| Thiazolopyrimidine derivative (Compound 12a) | PC-3 (Prostate), HCT-116 (Colorectal) | High activity | japsonline.comresearchgate.net |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 panel | Most active among newly synthesized compounds | mdpi.com |

| Tricyclic pyrrolo[2,3-d]pyrimidine (Compound 8f) | HT-29 (Colon) | 4.55 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Mechanistic studies have revealed that the anticancer effects of many pyrimidine derivatives are mediated through the induction of apoptosis and cell cycle arrest. nih.govnih.govnih.govmdpi.com

For instance, a pyrimidine derivative with an aryl urea moiety was shown to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This compound also led to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov

Other studies have demonstrated that pyrimidine analogues can cause cell cycle arrest in different phases. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been reported to induce G1 cell-cycle arrest. rsc.org The ability of these compounds to inhibit cyclin-dependent kinases (Cdks), which are key regulators of cell proliferation, is a crucial aspect of their mechanism of action. nih.gov The induction of apoptosis by some thieno[2,3-d]pyrimidin-4(3H)-one analogues is associated with the downregulation of the Bcl-2/Bax ratio and the activation of caspases. nih.gov

Identification of Intracellular Molecular Targets and Signaling Pathway Modulation

Analogues of this compound, particularly those within the broader pyrimidine class, have been investigated for their ability to interact with specific intracellular targets and modulate critical signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR signaling cascade, which is crucial in regulating cell cycle, survival, and proliferation. Certain pyrimidine derivatives have been synthesized and tested for their inhibitory effects on this pathway. For instance, dihydrothieno- and dihydrofuranopyrimidines have shown inhibitory activity against Akt phosphorylation in cancer cell lines. nih.gov One specific compound demonstrated 50% inhibition of Akt at a concentration of 137 nM in LNCaP cells. nih.gov

In the context of cancer, where signaling pathways are often dysregulated, pyrimidine-based compounds have been explored as potential therapeutic agents. Molecular docking studies have predicted that related heterocyclic compounds, such as benzimidazole (B57391) derivatives, may target key proteins like dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6), which are involved in cell growth, angiogenesis, and gene expression. nih.gov Furthermore, studies on 4-Amino-5-chloro-2,6-dimethylpyrimidine have indicated its potential as an inhibitor of dipeptidyl peptidase-IV, an enzyme implicated in lung cancer. veterinaria.org

Enzyme Inhibition and Receptor Modulation Studies

The structural scaffold of pyrimidinone lends itself to the design of specific enzyme inhibitors and receptor modulators. Research has identified several key molecular targets for analogues of this compound.

Inhibition of 5α-reductase Activity

5α-reductase is a critical enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). wikipedia.org Its inhibitors are used in treating conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.org While many known inhibitors are steroidal in nature, research has expanded to include other heterocyclic structures. wikipedia.orgnih.govmdpi.com Novel series of 5α-reductase inhibitors derived from 1,2,3-triazole and pyrazole (B372694) derivatives have been synthesized and evaluated. nih.gov These studies indicate that combining different heterocyclic rings can lead to potent inhibitory activity, suggesting that pyrimidinone-based analogues could also be designed to target this enzyme. nih.gov For example, certain C21 steroids modified into 4-azasteroid 20-oximes have shown significant 5α-reductase inhibitory activity, with IC50 values as low as 10 nM. mdpi.com

Modulation of X-linked Inhibitor of Apoptosis Protein (XIAP) Function

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death and a promising target in cancer therapy. ccij-online.orgnih.gov Overexpression of XIAP in cancer cells contributes to treatment resistance. nih.gov A theoretical docking study investigated the interaction between twenty-seven different pyrimidinone derivatives and the XIAP protein. The results suggested that several of these derivatives could interact effectively with the XIAP protein surface, potentially altering its biological activity. ccij-online.org This indicates that the pyrimidinone scaffold is a viable starting point for developing novel XIAP inhibitors. ccij-online.org

Table 1: Interaction of Pyrimidinone Derivatives with XIAP A theoretical evaluation of the binding affinity between various pyrimidinone derivatives and the X-linked inhibitor of apoptosis protein (XIAP).

| Compound Category | Interaction with XIAP Protein Surface | Potential Biological Effect |

| Pyrimidinone Derivatives (1-6, 10, 11, 14, 15, 22-24, 26, 27) | Yes | Change in biological activity of XIAP |

| Other Pyrimidinone Derivatives | No | No significant interaction observed |

Data sourced from a theoretical Docking model analysis. ccij-online.org

Dual Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LOX)

Targeting both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) is a modern strategy for developing anti-inflammatory drugs with potentially better safety profiles than traditional NSAIDs. nih.govresearchhub.com This dual inhibition approach blocks the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.net While not direct analogues of this compound, compounds like the licofelone (B1675295) analogue LFA-9 have demonstrated the effectiveness of this strategy. nih.govnih.gov LFA-9 was shown to be a potent dual inhibitor of mPGES-1 and 5-LOX while sparing COX-1/2 enzymes. nih.govresearchgate.net This research into dual inhibitors provides a rationale for designing pyrimidinone-based analogues that could exhibit similar mechanisms of action. nih.govresearchhub.com

Table 2: In Vitro Inhibitory Activity of LFA-9 A summary of the half-maximal inhibitory concentrations (IC50) for the dual mPGES-1/5-LOX inhibitor LFA-9 against target enzymes.

| Enzyme Target | LFA-9 IC50 | Effect |

| mPGES-1 | Potent Inhibition | Reduces PGE2 production |

| 5-LOX | Potent Inhibition | Reduces LTB4 production |

| COX-1 | Spared | Avoids certain side effects |

| COX-2 | Spared | Avoids certain side effects |

Data derived from in vitro cell-free enzymatic assays. nih.govnih.gov

Agrochemical and Crop Protection Applications

The pyrimidine ring is a common feature in various agrochemicals, particularly herbicides. researchgate.netresearchgate.net This is due to its versatility in chemical synthesis and its ability to interact with biological targets in plants. researchgate.net

Herbicidal Efficacy and Phytotoxicity Studies

Analogues and derivatives of pyrimidine have been evaluated for their potential as herbicides. For example, pyridine (B92270) and pyrimidine analogues of the herbicide dichlobenil (B1670455) have been tested for weed control. The pyrimidine analogue, 4,6-dichloropyrimidine-5-carbonitrile, demonstrated control of large crabgrass and common purslane comparable to the active ingredient in dichlobenil at an application rate of 10 kg/ha . researchgate.net

Furthermore, research into toxoflavin (B1683212) analogs, which contain a fused pyrimidine and 1,2,4-triazine (B1199460) ring system, has identified compounds with a wide herbicidal spectrum. nih.gov Under upland field conditions, certain analogs with aromatic substitutions at the C-3 position showed potent activity against weeds like Echinochloa crus-galli, Chenopodium album, and Amaranthus viridis. nih.gov Specifically, an analog with a 2-fluorophenyl group was highly active against both Echinochloa crus-galli and Amaranthus viridis. nih.gov These findings highlight the potential of the pyrimidine scaffold as a basis for developing new herbicidal agents.

Table 3: Herbicidal Activity of Toxoflavin Analogues Efficacy of selected toxoflavin analogues against common weed species under upland field conditions.

| Compound (R group) | Echinochloa crus-galli (ECHCG) | Chenopodium album (CHEAL) | Amaranthus viridis (AMAVI) |

| Phenyl (1a) | Moderate | Moderate | High |

| 2-Fluorophenyl (1b) | High | - | High |

| 2-Trifluoromethylphenyl (1k) | High | Low | Low |

| 2-Methoxyphenyl (1n) | Moderate-High | Moderate-High | Moderate-High |

| 4-Methoxyphenyl (1p) | Moderate-High | Moderate-High | Moderate-High |

Data based on post-emergence herbicidal evaluation. nih.gov

Insecticidal Activity and Target Identification

Analogues of this compound have demonstrated notable insecticidal properties. Research into mesoionic pyrido[1,2-α]pyrimidinone derivatives, which share a core pyrimidinone structure, has revealed their efficacy against various insect pests.

One study focused on mesoionic pyrido[1,2-α]pyrimidinones containing a neonicotinoid moiety, which showed significant insecticidal activity against the bean aphid (Aphis craccivora). nih.gov For instance, compound I13 exhibited a 92% mortality rate at a concentration of 100 μg/mL. nih.gov Proteomic analysis of aphids treated with this compound revealed alterations in cellular structure and metabolism, with 35 proteins being up-regulated and 108 down-regulated. nih.gov

Another study introduced isoxazole (B147169) and isoxazoline (B3343090) moieties into the pyrido[1,2-a]pyrimidinone scaffold, resulting in compounds with potent insecticidal effects against A. craccivora. acs.org Compounds E1 and E2, for example, had LC50 values of 0.73 and 0.88 μg/mL, respectively, which were superior to the commercial insecticide triflumezopyrim (B3026458) (LC50 = 2.43 μg/mL). acs.org Molecular docking and proteomics analyses suggested that these compounds likely exert their effect by interacting with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a common target for insecticides. acs.org

Furthermore, the incorporation of an indole (B1671886) moiety into the mesoionic pyrido[1,2-a]pyrimidinone structure has also yielded compounds with excellent insecticidal activities against the white-backed planthopper (Sogatella furcifera) and bean aphids. acs.org Compound 7 from this series displayed outstanding activity against both pests, with LC50 values of 0.86 and 0.85 μg/mL, respectively. acs.org Mechanistic studies indicated that this compound may interact with the α1 and α7 nAChR subunits and also inhibit acetylcholinesterase (AChE). acs.org

Table 1: Insecticidal Activity of Pyrimidinone Analogues

| Compound/Analogue | Target Pest | Activity | Potential Target(s) |

|---|---|---|---|

| Mesoionic pyrido[1,2-α]pyrimidinone (I13) | Aphis craccivora | 92% mortality at 100 μg/mL nih.gov | Altered cellular structure and metabolism nih.gov |

| Mesoionic pyrido[1,2-a]pyrimidinone (E1, E2) | Aphis craccivora | LC50 = 0.73 μg/mL (E1), 0.88 μg/mL (E2) acs.org | Neuronal nicotinic acetylcholine receptors (nAChRs) acs.org |

| Mesoionic pyrido[1,2-a]pyrimidinone (Compound 7) | Sogatella furcifera, Aphis craccivora | LC50 = 0.86 μg/mL (S. furcifera), 0.85 μg/mL (A. craccivora) acs.org | α1 and α7 nAChR subunits, Acetylcholinesterase (AChE) acs.org |

| Benzpyrimoxan | Rice planthoppers | Remarkable activity against nymphs researchgate.net | Not specified |

Other Reported Biological Activities

Beyond their insecticidal effects, pyrimidinone analogues have been investigated for a range of other biological activities, highlighting their potential as scaffolds for the development of therapeutic agents.

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties, with several analogues already in clinical use. nih.gov The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, crucial mediators of inflammation. nih.gov

Research has shown that pyrimidine-based anti-inflammatory agents can suppress the activity of both COX-1 and COX-2, thereby reducing the generation of prostaglandin E2 (PGE2). nih.gov For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to inhibit COX enzymes and consequently PGE2 production. nih.gov

Furthermore, the anti-inflammatory effects of pyrimidines are also attributed to the inhibition of other vital inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.gov A study on thieno[2,3-d]pyrimidine (B153573) derivatives demonstrated their ability to significantly reduce carrageenan-induced paw edema in rats. nih.gov These compounds also decreased the serum concentration of PGE2. nih.gov Specifically, compound 4c showed potent in vivo anti-inflammatory activity, comparable to that of diclofenac. nih.gov

The antioxidant potential of pyrimidine derivatives has been well-documented, with many analogues demonstrating effective free radical scavenging capabilities. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov

A study evaluating a library of substituted pyrimidines found that all tested compounds exhibited good free radical scavenging activity, with IC50 values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM in the DPPH radical scavenging assay. juniperpublishers.com Analogue 26, a 3,4-dihydroxybenzylidene derivative, was identified as the most potent, with an IC50 value of 42.9 ± 0.31 μM. juniperpublishers.com

Another investigation into aryl substituted pyrimidinone derivatives also revealed their antioxidant potential. derpharmachemica.com Compounds 4d and 4j, in particular, showed remarkable activity in the DPPH radical scavenging assay. derpharmachemica.com The study also assessed hydroxyl radical scavenging activity, where compounds 4d, 4g, and 4j demonstrated good efficacy. derpharmachemica.com

Pyrimidine derivatives have shown promise in the realm of neuropharmacology, with demonstrated antidepressant and anticonvulsant activities in preclinical models.

In a study on the antidepressant effects of pyrimidine derivatives, test compounds 1b and 1c were found to significantly reduce the immobility period in both the forced swim test and tail suspension test in mice, indicative of an antidepressant effect. hygeiajournal.com These effects were comparable to the standard drug Fluoxetine. hygeiajournal.com Another study synthesized a series of 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives and found that compound 24 showed the most potent antidepressant activity. benthamdirect.com

Regarding anticonvulsant activity, a number of N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones were synthesized and tested. nih.gov Most of these compounds displayed good anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with lower neurotoxicity. nih.gov Additionally, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been evaluated, showing moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. japsonline.com

Table 2: Neuropharmacological Activities of Pyrimidine Analogues

| Activity | Compound/Analogue | Animal Model | Key Findings |

|---|---|---|---|

| Antidepressant | Pyrimidine derivatives (1b, 1c) | Mice (Forced swim test, Tail suspension test) | Significant reduction in immobility period hygeiajournal.com |

| Antidepressant | 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide (Compound 24) | Not specified | Most potent antidepressant activity in the series benthamdirect.com |

| Anticonvulsant | N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones | Mice (MES and scPTZ models) | Good anticonvulsant activity with less neurotoxicity nih.gov |

| Anticonvulsant | S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | Rats (Pentylenetetrazole-induced seizures) | Moderate anticonvulsant activity japsonline.com |

The cardiovascular effects of pyrimidine derivatives have also been a subject of investigation, with studies reporting both anti-arrhythmic and antihypertensive properties.

A series of substituted (2-pyrimidinylthio)acetamidoximes were synthesized and evaluated for their anti-arrhythmic effects against ventricular arrhythmias in anesthetized dogs. nih.gov Compounds 6a and 6g were identified as the most potent in this series. nih.gov

In terms of antihypertensive activity, certain substituted dihydropyridines and pyrimidinones (B12756618) have been synthesized and evaluated. ekb.eg The 4-aryl-dihydropyridine derivatives generally showed higher activity than the pyrimidinones. ekb.eg Another study on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, a class of pyrimidine derivatives, demonstrated their ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov These compounds were also effective in renal hypertensive rats and exhibited alpha-adrenoceptor blocking effects. nih.gov Furthermore, a pyrimidine derivative known as 4CPTP has been shown to possess negative inotropic and chronotropic actions, as well as hypotensive effects in animal models. indexcopernicus.com

Future Directions and Emerging Research Avenues for 6 Chloro 2,3 Dimethylpyrimidin 4 3h One Research

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The continued success of pyrimidinone-based drug discovery is contingent on the ability of chemists to synthesize increasingly complex and diverse analogues. While established methods like the Biginelli reaction provide a solid foundation for creating the core pyrimidinone structure, the demand for novel derivatives with precisely tuned properties necessitates the development of more sophisticated and efficient synthetic strategies. mdpi.com Future efforts will likely focus on several key areas:

Advanced Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura cross-coupling have already been employed for the synthesis of pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net Future research will likely expand the repertoire of cross-coupling reactions to introduce a wider variety of substituents at different positions of the pyrimidine ring, enabling fine-tuning of the molecule's pharmacological properties. nih.gov The development of regioselective reactions will be particularly crucial to control the exact placement of these substituents. researchgate.net

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Expanding the use of MCRs beyond the traditional Biginelli reaction will enable the rapid generation of large libraries of diverse pyrimidinone analogues for high-throughput screening. mdpi.com

Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can significantly accelerate the production of pyrimidinone derivatives. These technologies allow for precise control over reaction conditions, leading to higher yields, improved purity, and the ability to rapidly synthesize and test a large number of compounds.

Catalysis Innovation: The development of new catalysts, including metal-based and organocatalysts, will be instrumental in improving the efficiency and sustainability of pyrimidinone synthesis. mdpi.com These catalysts can enable reactions to be carried out under milder conditions and with greater selectivity, reducing waste and energy consumption. mdpi.com

| Synthetic Strategy | Potential Advantages for Pyrimidinone Analogue Synthesis |

| Advanced Cross-Coupling | Precise control over substitution patterns, access to a wide range of functional groups. |

| Multi-Component Reactions | High efficiency, rapid generation of compound libraries, molecular diversity. |

| Flow Chemistry & Automation | Increased speed and throughput, improved reaction control and reproducibility. |

| Novel Catalysis | Milder reaction conditions, higher yields and selectivity, improved sustainability. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to pyrimidinone research holds immense promise. astrazeneca.compremierscience.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers, thereby accelerating the identification and optimization of new drug candidates. nih.govnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data for pyrimidinone derivatives to predict their physicochemical properties, biological activity, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. astrazeneca.com

Virtual High-Throughput Screening: AI can be used to screen massive virtual libraries of potential pyrimidinone analogues against specific biological targets. premierscience.com This in silico approach can identify promising hit compounds much faster and more cost-effectively than traditional experimental screening methods.

De Novo Drug Design: Generative AI models can design entirely new pyrimidinone-based molecules with desired properties. By learning the underlying chemical principles from existing data, these models can propose novel structures that are optimized for potency, selectivity, and drug-like characteristics.

Lead Optimization: Once a promising lead compound has been identified, ML models can suggest specific chemical modifications to improve its properties. This can help to accelerate the iterative process of optimizing a drug candidate for clinical development. premierscience.com

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now being recognized as a potentially powerful therapeutic strategy. Pyrimidinone derivatives, with their diverse range of reported biological activities, are well-suited for this approach. nih.govnih.gov

Future research in this area will focus on:

Rational Design of Multi-Target Ligands: Instead of discovering multi-target effects by chance, researchers will increasingly aim to rationally design pyrimidinone derivatives that can simultaneously modulate two or more targets involved in a particular disease. This could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will be crucial for identifying the most effective target combinations for a given disease. This systems-level understanding will guide the design of multi-targeting pyrimidinone-based drugs.

Combating Drug Resistance: In areas like oncology and infectious diseases, drug resistance is a major challenge. Multi-targeting drugs can be more effective at overcoming resistance mechanisms that rely on the mutation of a single target.

Advancements in High-Throughput Screening and Phenotypic Assays for New Indications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. malvernpanalytical.com Advances in HTS technology, combined with the development of more sophisticated cell-based assays, will be critical for unlocking new therapeutic applications for 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one and its analogues.

Key future directions include:

Robotics and Automation: The use of advanced robotics and automation will continue to increase the speed and efficiency of HTS, allowing for the screening of ever-larger and more diverse compound libraries. youtube.com

Phenotypic Screening: While target-based screening has been the dominant approach, there is a renewed interest in phenotypic screening. This involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired therapeutic effect, without prior knowledge of the specific molecular target. This approach is particularly useful for complex diseases where the underlying biology is not fully understood.

High-Content Imaging and Analysis: High-content screening combines automated microscopy with sophisticated image analysis software to extract multi-parametric data from cell-based assays. This can provide a much richer understanding of a compound's effects on cellular function than traditional single-endpoint assays.

Drug Repurposing: HTS can be used to screen existing libraries of pyrimidinone derivatives against a wide range of disease models to identify new therapeutic indications for these compounds. rsc.org

| Screening Technology | Application in Pyrimidinone Research |

| Automated HTS | Rapidly screen large libraries of pyrimidinone analogues for activity. youtube.com |

| Phenotypic Screening | Identify pyrimidinone derivatives with therapeutic effects in complex disease models. |

| High-Content Screening | Gain detailed insights into the cellular mechanisms of action of pyrimidinone compounds. |

| Drug Repurposing Screens | Discover new therapeutic uses for existing pyrimidinone derivatives. rsc.org |

Bioengineering and Biocatalysis for Sustainable Pyrimidinone Production

As the demand for complex pharmaceutical compounds grows, there is an increasing need for more sustainable and environmentally friendly manufacturing processes. Bioengineering and biocatalysis offer a promising alternative to traditional chemical synthesis methods for the production of pyrimidinones (B12756618). rsc.org

Future research in this area will explore:

Enzyme Engineering: Enzymes are highly efficient and selective catalysts that can be engineered to perform specific chemical transformations. Researchers can use techniques like directed evolution and rational design to create novel enzymes that can be used in the synthesis of pyrimidinone derivatives. rsc.org

Metabolic Engineering: This involves redesigning the metabolic pathways of microorganisms to produce valuable chemicals like pyrimidinones from simple starting materials. nih.gov By introducing new genes and modifying existing ones, scientists can create "cell factories" that can produce these compounds in a sustainable and cost-effective manner.

Biocatalytic Cascades: This approach involves using multiple enzymes in a sequential manner to carry out a series of chemical reactions. This can be a highly efficient way to synthesize complex molecules, as it avoids the need for isolating and purifying intermediates at each step.

Mechanistic Studies at the Atomic Level to Uncover Novel Biological Pathways

A deep understanding of how this compound and its analogues interact with their biological targets is essential for the design of more potent and selective drugs. Advances in structural biology and biophysical techniques are now making it possible to study these interactions at the atomic level.

Key areas of focus will include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can be used to determine the three-dimensional structure of a pyrimidinone derivative bound to its target protein. This information is invaluable for understanding the molecular basis of the drug's activity and for guiding the design of improved analogues.

Computational Modeling and Simulation: Molecular dynamics simulations can be used to study the dynamic behavior of pyrimidinone-target complexes over time. This can provide insights into the binding process and the conformational changes that occur upon drug binding.

Chemical Biology Approaches: The use of chemical probes and other tools can help to identify the specific biological pathways that are modulated by pyrimidinone derivatives. creative-proteomics.com This can lead to the discovery of new drug targets and a better understanding of the compound's mechanism of action. nih.govresearchgate.net Unraveling the intricacies of pyrimidine metabolism and its role in cellular processes will be a key aspect of this research. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with chlorinated urea derivatives under acidic conditions. For example, demonstrates the use of microwave-assisted synthesis to improve reaction efficiency (85% yield, 110°C, 30 min) . Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at δ 2.35 ppm, pyrimidinone ring protons at δ 6.8–7.2 ppm) .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z 173.05 [M+H]⁺) validates molecular weight .

- Melting Point Analysis : Consistency with literature (87–88°C) ensures crystallinity .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be analyzed experimentally?

- Methodological Answer : Tautomerism between the 4(3H)-one and 4(1H)-one forms can be studied via:

- X-ray Crystallography : Resolve solid-state structures (e.g., ’s crystal monoclinic P2₁/c space group) .

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ across 25–100°C to track equilibrium dynamics .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict energy differences between tautomers .

Q. What strategies address regioselectivity challenges during functionalization at the C-2 and C-6 positions?

- Methodological Answer :

- Directed Lithiation : Use LDA at −78°C to deprotonate the C-6 position selectively, followed by electrophilic quenching (e.g., alkyl halides) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF) introduces aryl groups at C-2 (: 70–85% yield) .

- Protection/Deprotection : Temporary silylation of the carbonyl group prevents undesired side reactions .

Q. How can contradictory reactivity data in literature be resolved?

- Methodological Answer : Discrepancies (e.g., variable yields in alkylation reactions) may arise from:

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents under identical conditions.

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency ( vs. 12) .

- In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates and optimize stepwise protocols.

Q. What computational approaches predict biological activity of pyrimidinone derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., ’s ligand-PDB complex: ΔG = −9.2 kcal/mol) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (R² > 0.85) .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories (RMSD < 2.0 Å) .

Safety and Handling

Q. What safety protocols are essential for handling chlorinated pyrimidinones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.